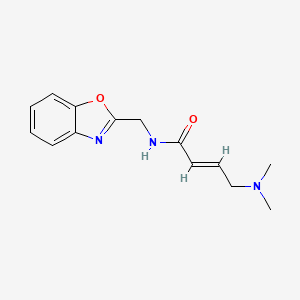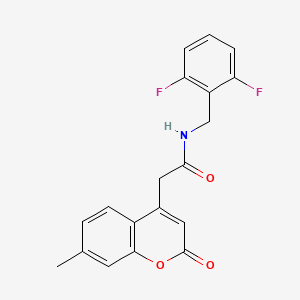![molecular formula C25H24N4O6S B2580141 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892275-40-0](/img/no-structure.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H24N4O6S and its molecular weight is 508.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Routes : A study by Marsham et al. (1989) detailed the synthesis of various N10-propargylquinazoline antifolates, including compounds with structures similar to the queried chemical. They explored different substituents at the C2 position, which significantly influenced the compounds' solubility and potency as potential antitumor agents (Marsham et al., 1989).
Chemical Properties and Reactions : Research by Saitoh et al. (2001) on related tetrahydroisoquinoline compounds demonstrated the effect of boron trifluoride diethyl etherate on cyclization reactions. This study provided insights into the chemical behavior and potential modifications of similar quinazoline derivatives (Saitoh et al., 2001).
Biological and Pharmacological Screening
Diuretic and Antihypertensive Properties : A study by Rahman et al. (2014) synthesized and evaluated a series of quinazoline derivatives for their diuretic and antihypertensive activities. This research is relevant for understanding the potential pharmacological applications of similar quinazoline compounds (Rahman et al., 2014).
Potential as HDAC Inhibitors : Liu et al. (2015) developed 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, demonstrating their potential as potent histone deacetylase (HDAC) inhibitors. These compounds showed cytotoxicity to prostate cancer cells, suggesting the relevance of similar quinazoline derivatives in cancer research (Liu et al., 2015).
Miscellaneous Applications
- Photostable Fluorescent Labels : Boyarskiy et al. (2008) synthesized water-soluble fluorescent dyes from compounds including 1,2,3,4-tetrahydroquinoline. These dyes were used as amino reactive fluorescent labels for biological microscopy, indicating the potential use of quinazoline derivatives in imaging and labeling applications (Boyarskiy et al., 2008).
Mécanisme D'action
Target of Action
The primary targets of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide are Carbonic anhydrase 1 and Carbonic anhydrase 2 . These enzymes play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the reaction of 4-methoxybenzaldehyde, 2-nitrobenzaldehyde, ethyl acetoacetate, and sulfanilamide to form the intermediate compound, which is then reacted with ammonium acetate and acetic anhydride to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "sulfanilamide", "ammonium acetate", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of piperidine to form 3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 2: Reduction of 2-nitrobenzaldehyde to 2-amino-5-nitrobenzaldehyde using sodium dithionite.", "Step 3: Reaction of 2-amino-5-nitrobenzaldehyde with sulfanilamide in the presence of acetic acid to form N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboximide intermediate.", "Step 4: Cyclization of the intermediate with ammonium acetate and acetic anhydride to yield the final product, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
Numéro CAS |
892275-40-0 |
Formule moléculaire |
C25H24N4O6S |
Poids moléculaire |
508.55 |
Nom IUPAC |
3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H24N4O6S/c1-35-19-7-2-17(3-8-19)15-29-24(31)21-11-6-18(14-22(21)28-25(29)32)23(30)27-13-12-16-4-9-20(10-5-16)36(26,33)34/h2-11,14H,12-13,15H2,1H3,(H,27,30)(H,28,32)(H2,26,33,34) |
Clé InChI |
WRQDPXOHSTZOBL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,5-dimethoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2580066.png)

![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine](/img/structure/B2580068.png)

![3-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2580071.png)

![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2580075.png)
![5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-2-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2580077.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2580079.png)
![2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2580081.png)